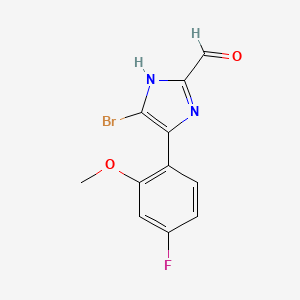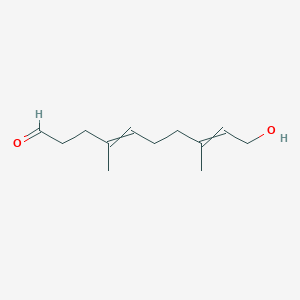
4-Bromo-7-(methylsulfonyl)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-(methylsulfonyl)-1-indanone is a chemical compound that belongs to the indanone family It is characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 7-position of the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(methylsulfonyl)-1-indanone typically involves multiple steps. One common method starts with the bromination of 1-indanone to introduce the bromine atom at the 4-position. This is followed by the introduction of the methylsulfonyl group at the 7-position through a sulfonylation reaction. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-(methylsulfonyl)-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of 4-Bromo-7-(methylsulfonyl)-1-indanol.
Oxidation: Formation of sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-(methylsulfonyl)-1-indanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It finds applications in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-(methylsulfonyl)-1-indanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methylsulfonyl groups play crucial roles in binding to the target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-methylisatin: Another brominated compound with a similar structure but different functional groups.
2-Bromo-4-chlorobenzaldehyde: A benzaldehyde derivative with bromine and chlorine substituents.
4-Bromomethyl-7-methoxycoumarin: A coumarin derivative with bromine and methoxy groups.
Uniqueness
4-Bromo-7-(methylsulfonyl)-1-indanone is unique due to the specific combination of bromine and methylsulfonyl groups on the indanone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9BrO3S |
|---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
4-bromo-7-methylsulfonyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
MUQIKENDSORLHK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)Br)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)




